Scaffold Identity: 1-Phenyl-1H-Pyrazole-3-Carboxamide as a Validated Pharmacophore for Drug Discovery Programs
The 1-phenyl-1H-pyrazole-3-carboxamide core structure has demonstrated quantifiable pharmacological activity across multiple therapeutic target classes. As a CB1 receptor antagonist scaffold, compounds in this class have shown in vivo efficacy for weight loss in preclinical models [1]. For COX-2/sEH dual inhibition, 1,5-diaryl pyrazole-3-carboxamide derivatives 20, 22, and 29 exhibited COX-2 IC50 values of 0.82–1.12 µM with selectivity indices of 13–18 versus COX-1 (c.f. celecoxib SI = 8) [2]. The same compounds displayed sEH IC50 values of 0.80–0.95 nM, exceeding the potency of standard AUDA (IC50 = 1.2 nM) [2]. For antiplatelet activity, 1,5-diarylpyrazole-3-carboxamides with small-basic amines achieved IC50 values of 5.7–83 nM against arachidonic acid-induced platelet aggregation [3].
| Evidence Dimension | Scaffold validation in competitive pharmacological assays |
|---|---|
| Target Compound Data | 1-Phenyl-1H-pyrazole-3-carboxamide core (present in target compound) |
| Comparator Or Baseline | Celecoxib (COX-2 SI = 8); AUDA (sEH IC50 = 1.2 nM) |
| Quantified Difference | COX-2 selectivity index up to 18 vs celecoxib 8; sEH potency up to 0.80 nM vs AUDA 1.2 nM |
| Conditions | In vitro enzyme inhibition assays (COX-1, COX-2, sEH); turbidimetric platelet aggregation assay |
Why This Matters
The 1-phenyl-1H-pyrazole-3-carboxamide scaffold is pharmacologically validated with nanomolar-to-micromolar potency across multiple target classes, establishing a credible foundation for analog exploration.
- [1] Sasmal S, et al. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: Journey from non-polar to polar amides. Bioorg Med Chem Lett. 2011;21(2):562-566. View Source
- [2] Hendawy OM, et al. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorg Chem. 2021;112:105302. View Source
- [3] Park CH, et al. Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation. Eur J Med Chem. 2013;66:56-68. View Source
